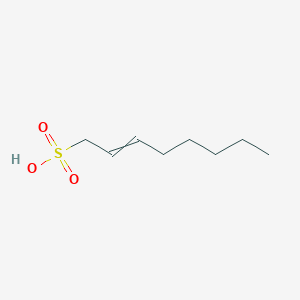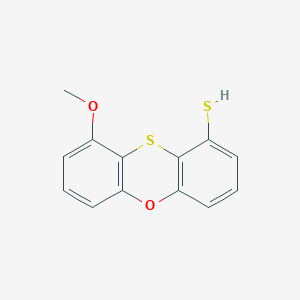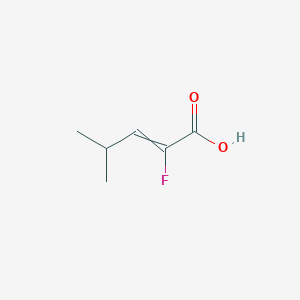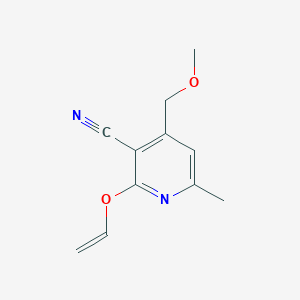
Oct-2-ene-1-sulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oct-2-ene-1-sulfonic acid is an organic compound with the molecular formula C8H16O3S. It is a sulfonic acid derivative of octene, characterized by the presence of a sulfonic acid group (-SO3H) attached to the second carbon of the octene chain. This compound is known for its applications in various chemical reactions and industrial processes due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of oct-2-ene-1-sulfonic acid typically involves the sulfonation of octene. One common method is the reaction of octene with sulfur trioxide (SO3) in the presence of a catalyst, such as oleum (fuming sulfuric acid). The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonic acid group at the desired position on the octene chain .
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity. The use of advanced catalysts and reaction monitoring systems helps in achieving efficient and scalable production .
Analyse Chemischer Reaktionen
Types of Reactions
Oct-2-ene-1-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The sulfonic acid group can be oxidized to form sulfonates.
Reduction: Reduction reactions can convert the sulfonic acid group to sulfinic acids or thiols.
Substitution: The sulfonic acid group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) are commonly employed.
Major Products Formed
Oxidation: Sulfonates (RSO3-)
Reduction: Sulfinic acids (RSO2H) and thiols (RSH)
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Oct-2-ene-1-sulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the modification of biomolecules and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of surfactants, detergents, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of oct-2-ene-1-sulfonic acid involves its ability to act as a strong acid, donating protons (H+) in various chemical reactions. The sulfonic acid group is highly polar and can participate in hydrogen bonding and electrostatic interactions, making it a versatile functional group in chemical and biological systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
p-Toluenesulfonic acid: Another sulfonic acid with a similar functional group but attached to a benzene ring.
Methanesulfonic acid: A simpler sulfonic acid with a single carbon chain.
Benzenesulfonic acid: A sulfonic acid with the sulfonic group attached to a benzene ring.
Uniqueness
Oct-2-ene-1-sulfonic acid is unique due to its aliphatic chain structure, which imparts different chemical properties compared to aromatic sulfonic acids. Its specific positioning of the sulfonic acid group on the octene chain allows for selective reactions and applications in various fields .
Eigenschaften
CAS-Nummer |
112678-63-4 |
|---|---|
Molekularformel |
C8H16O3S |
Molekulargewicht |
192.28 g/mol |
IUPAC-Name |
oct-2-ene-1-sulfonic acid |
InChI |
InChI=1S/C8H16O3S/c1-2-3-4-5-6-7-8-12(9,10)11/h6-7H,2-5,8H2,1H3,(H,9,10,11) |
InChI-Schlüssel |
XABYCFHGHIPOFG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC=CCS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1,2-Phenylene)bis[difluoro(phenyl)silane]](/img/structure/B14301997.png)
![O,O-Diethyl [2-({2-oxo-2-[(1,3-thiazol-2-yl)amino]ethyl}amino)ethenyl]phosphonothioate](/img/structure/B14302003.png)



![1-[1-(2,3,4,5-Tetramethylcyclopenta-2,4-dien-1-yl)ethyl]-1H-indene](/img/structure/B14302029.png)


![N,N-Dimethyl-4-[4-(pyren-1-YL)butyl]aniline](/img/structure/B14302044.png)

![3-(Ethenesulfonyl)-N-[3-(ethenesulfonyl)propyl]propan-1-amine](/img/structure/B14302056.png)
![1-[2-(2,2,6,6-Tetramethylpiperidin-1-yl)propyl]-1H-indole-2,3-dione](/img/structure/B14302073.png)

